N'-hydroxy-2-furancarboximidamide hydrochloride

Overview

Description

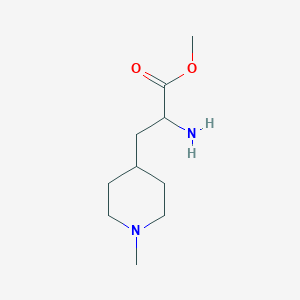

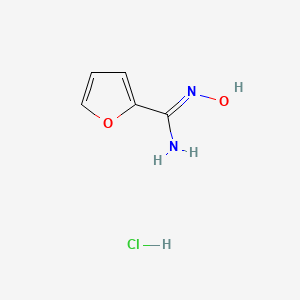

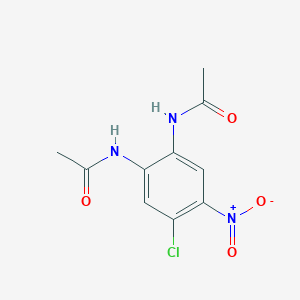

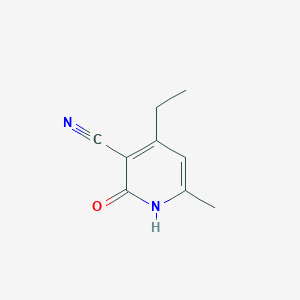

“N’-hydroxy-2-furancarboximidamide hydrochloride” is a chemical compound with the linear formula C5 H6 N2 O2 . Cl H . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-furancarboximidamide hydrochloride” can be represented by the SMILES stringN=C(N)C1=CC=CO1.[H]Cl . This indicates that the molecule contains a furan ring (C1=CC=CO1), an imidamide group (=C(N)N), and a hydrochloride ion ([H]Cl). Physical And Chemical Properties Analysis

“N’-hydroxy-2-furancarboximidamide hydrochloride” is a solid at room temperature . Its molecular weight is 146.57 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications

Catalytic Conversion and Synthesis of Novel Compounds

Catalytic Conversion to 2,5-Furandiamidine Dihydrochloride : The compound has been utilized in the catalytic conversion of 5-hydroxymethylfurfural (HMF) into 2,5-furandiamidine dihydrochloride via the implantation of nitrogen from aqueous ammonia. This process is facilitated by a manganese oxide catalyst under mild conditions, showcasing the compound's utility in nitrogen incorporation and functional group transformation in organic molecules (Jia Xiuquan et al., 2016).

Enzymatic Synthesis of Biobased Polyesters : The enzymatic polymerization of biobased compounds, including those derived from N'-hydroxy-2-furancarboximidamide hydrochloride, has been explored for producing novel furan polyesters. This approach uses 2,5-bis(hydroxymethyl)furan as a rigid diol in combination with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B (CALB), demonstrating the potential for sustainable polyester production (Yi Jiang et al., 2014).

Material Science Applications

- Development of Photoacid Generators : N'-hydroxy-2-furancarboximidamide hydrochloride derivatives have been explored for their application as photoacid generators (PAGs) in deep-UV photoresist systems. These compounds exhibit good solubility in organic solvents and transparency at specific UV wavelengths, making them suitable for use in lithographic processes (Li Ping, 2008).

Synthesis of Insensitive Energetic Materials

- Synthesis of Energetic Salts and Derivatives : Research has demonstrated the synthesis of insensitive energetic materials from 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is synthesized by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential use in safer energetic materials (Qiong Yu et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N'-hydroxyfuran-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAGHYXNNPQFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-furancarboximidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)

![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)